6-Bromo-3-iodo-4-methoxy-1H-indazole
Description
General Significance of the Indazole Heterocyclic System in Organic and Medicinal Chemistry
Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govchemicalbook.com This scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. pnrjournal.com The indazole nucleus is a cornerstone for numerous synthetic drugs and demonstrates a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties. nih.govnih.govresearchgate.net
The therapeutic importance of this heterocyclic system is underscored by its presence in several FDA-approved drugs. pnrjournal.com For instance, Axitinib is used for treating renal cell cancer, Entrectinib targets non-small cell lung cancer, and Niraparib is applied in the treatment of epithelial ovarian cancer. nih.gov Other examples include Benzydamine, used as an anti-inflammatory agent, and Granisetron, an antiemetic for chemotherapy-induced nausea. nih.govpnrjournal.com The versatility of the indazole ring allows for functionalization at various positions, enabling the generation of vast libraries of derivatives with diverse therapeutic potential. researchgate.net
Overview of Indazole Tautomerism: Focusing on the 1H-Indazole Form
A key chemical feature of the indazole system is annular tautomerism, which arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net This results in the existence of different tautomeric forms, primarily 1H-indazole and 2H-indazole, and the less common 3H-indazole. chemicalbook.comresearchgate.net
The relative stability of these tautomers significantly influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov Extensive research and thermodynamic calculations have established that the 1H-indazole form is generally the most stable and predominant tautomer compared to the 2H-indazole form. nih.govnih.govresearchgate.net The 1H-tautomer possesses a benzenoid character, contributing to its greater thermodynamic stability, whereas the 2H-form has a more ortho-quinoid nature. chemicalbook.comnih.gov Consequently, many synthetic and medicinal chemistry efforts are centered around the 1H-indazole scaffold.
Importance of Halogen and Methoxy (B1213986) Substituents in Chemical Synthesis and Scaffold Diversification
The strategic placement of substituents on the indazole core is crucial for modulating its chemical reactivity and biological activity. Halogens (like bromine and iodine) and methoxy groups are particularly important functional groups used in this context.
The introduction of halogen atoms is a fundamental strategy in organic synthesis and drug design. numberanalytics.com Halogens can significantly alter a molecule's physicochemical properties, such as lipophilicity, which in turn affects its ability to cross biological membranes. numberanalytics.com In the context of the indazole ring, halogen atoms like bromine and iodine serve as versatile synthetic handles. They are crucial for scaffold diversification through various metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which allow for the attachment of a wide range of other functional groups. austinpublishinggroup.com Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. acs.org
The methoxy group (-OCH₃) is another key substituent frequently incorporated into pharmaceutical compounds. researchgate.net It is generally considered an electron-donating group when positioned at the para or ortho position on a benzene ring, influencing the ring's electron density. wikipedia.org In medicinal chemistry, the methoxy group can enhance ligand-target binding, improve metabolic stability, and favorably modify a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
Contextualization of 6-Bromo-3-iodo-4-methoxy-1H-indazole within Substituted Indazole Research
The compound this compound stands as a prime example of a highly functionalized and synthetically valuable indazole derivative. Its structure incorporates the stable 1H-indazole core, substituted with three distinct functional groups at strategic positions.
This specific substitution pattern makes the molecule a highly versatile building block in organic synthesis.
The iodo group at the C3-position and the bromo group at the C6-position provide two distinct reactive sites. The differential reactivity of the C-I and C-Br bonds can be exploited for selective and sequential cross-coupling reactions, enabling the controlled and stepwise construction of complex molecular architectures.
The methoxy group at the C4-position modulates the electronic environment of the fused benzene ring, which can influence the reactivity of the scaffold and the biological activity of its downstream derivatives.
Research on substituted indazoles has shown that compounds bearing these types of functionalities are critical intermediates. For example, 3-iodoindazoles and 6-bromoindazoles are precursors in the synthesis of potent kinase inhibitors and other targeted therapeutics. chemicalbook.comresearchgate.net Therefore, this compound represents a valuable platform for generating chemical diversity and exploring structure-activity relationships in the pursuit of new therapeutic agents.
Chemical Compound Data
Below are tables detailing the properties of the subject compound and a list of all chemical compounds mentioned in this article.
Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆BrIN₂O |
| CAS Number | 887568-69-6 epa.gov |
| Molecular Weight | 352.95 g/mol |
| Appearance | Solid |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-iodo-4-methoxy-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-6-3-4(9)2-5-7(6)8(10)12-11-5/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHJFAIHEUEONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=NNC(=C12)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290680 | |
| Record name | 6-Bromo-3-iodo-4-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887568-69-6 | |
| Record name | 6-Bromo-3-iodo-4-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-iodo-4-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Bromo 3 Iodo 4 Methoxy 1h Indazole
General Strategies for Indazole Ring System Construction
The indazole ring, a bicyclic aromatic heterocycle, is a common scaffold in medicinal chemistry. nih.gov Its synthesis can be achieved through various cyclization strategies, often starting from appropriately substituted benzene (B151609) derivatives.
The formation of the pyrazole (B372694) ring fused to the benzene ring is the critical step in creating the indazole scaffold. Several classical and modern synthetic methods are employed for this purpose. These reactions typically involve the formation of a crucial N-N bond to complete the heterocyclic ring.
Common cyclization strategies include:
Intramolecular Cyclization: Methods such as the intramolecular cyclization of picrylhydrazones have been systematically studied to form indazole derivatives. rsc.org Another approach involves the copper-mediated intramolecular Ullmann-type reaction, which has been developed into a scalable, three-step approach for certain substituted 1H-indazoles. thieme-connect.com
Reductive Cyclization: The Cadogan reaction is a classic method that involves the reductive cyclization of nitroaromatic compounds, typically at high temperatures, to yield 2H-indazoles. nih.gov
Condensation Reactions: A versatile method involves the reaction of o-aminobenzaldehydes or o-aminoketones with hydroxylamine to form oxime intermediates. These intermediates then undergo cyclization with activating agents like methanesulfonyl chloride to produce 1H-indazoles with high functional group tolerance, including methoxy (B1213986) and halogen groups, achieving yields up to 94%. nih.gov
N-N Bond-Forming Oxidative Cyclization: A method has been developed for synthesizing all three tautomeric forms of indazoles from readily available 2-aminomethyl-phenylamines through an N-N bond-forming oxidative cyclization. organic-chemistry.org This process uses reagents like ammonium molybdate and hydrogen peroxide and tolerates various substituents, including methoxy and halogen groups. organic-chemistry.org
1,3-Dipolar Cycloaddition: The reaction of arynes with diazo compounds represents a direct and efficient pathway to substituted indazoles under mild conditions. organic-chemistry.org
The choice of method often depends on the desired substitution pattern on the final indazole molecule.
| Cyclization Strategy | Key Reactants | Typical Reagents | Notes |
| Condensation/Cyclization | o-aminobenzaldehydes/ketones | Hydroxylamine, Methanesulfonyl chloride, Triethylamine | Offers broad functional group tolerance and high yields. nih.gov |
| Ullmann-Type Reaction | Hydrazone of a substituted benzene | Copper catalyst | A scalable approach for specific indazole derivatives. thieme-connect.com |
| Oxidative Cyclization | 2-aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | Allows for the synthesis of all three indazole tautomers. organic-chemistry.org |
| 1,3-Dipolar Cycloaddition | o-silylaryl triflates (aryne precursors), Diazo compounds | CsF or TBAF | Provides a direct route to a wide range of substituted indazoles. organic-chemistry.org |
For the synthesis of the target compound, this would involve starting with a precursor such as a substituted 2-aminobenzonitrile or 2-aminobenzaldehyde that already contains a methoxy group at the position that will become C4 and a bromine atom at the position that will become C6 of the indazole ring. The subsequent cyclization reaction then forms the pyrazole ring, directly yielding the 6-bromo-4-methoxy-1H-indazole scaffold, which can then be iodinated at the C3 position. Synthetic methods for indazole formation often demonstrate broad functional group tolerance, accommodating pre-existing methoxy and halogen substituents on the aromatic ring. nih.govorganic-chemistry.org
Regioselective Introduction of Halogen Substituents
Once the 4-methoxy-1H-indazole scaffold is formed, the next critical steps involve the precise, regioselective introduction of bromine and iodine atoms at the C6 and C3 positions, respectively.
The introduction of a bromine atom specifically at the C6 position of the indazole ring is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the existing substituents on the benzene portion of the molecule. The methoxy group at C4 is a strong activating group and is ortho-, para-directing. The pyrazole portion of the indazole ring also influences the electron density of the benzene ring.
To achieve bromination at C6, the directing effects must favor substitution at this position over others, such as C5 or C7. While specific studies on 6-bromo-4-methoxy-1H-indazole are not detailed, the principles of electrophilic substitution on substituted indazoles apply. The regioselective bromination at the benzenoid ring of indole nuclei, a similar heterocyclic system, can be challenging due to the high reactivity of the pyrrole moiety. researchgate.net However, for indazoles, direct halogenation of the benzene ring is feasible.
Reagent Selection: Commonly used brominating agents for such transformations include:
N-Bromosuccinimide (NBS): A widely used reagent for selective bromination, often in polar solvents. nih.gov
Bromine (Br₂): Can be used, though it is less selective than NBS and can lead to polybrominated products if conditions are not carefully controlled. semanticscholar.org
The reaction conditions, including solvent and temperature, are fine-tuned to maximize the yield of the desired C6-bromo isomer.
The C3 position of the 1H-indazole ring is particularly susceptible to electrophilic substitution, including halogenation. mdpi.com This reactivity allows for the regioselective introduction of an iodine atom.
Synthetic Approaches: A well-established and efficient method for the C3-iodination of unprotected indazoles involves treatment with iodine (I₂) in the presence of a base. chim.it
Iodine and Potassium Hydroxide (KOH): The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). This method is known to produce 3-iodoindazoles in good yields. mdpi.comchim.it For example, 6-bromoindazole has been successfully iodinated at the C3 position using this reagent system. chim.it
N-Iodosuccinimide (NIS): NIS serves as an alternative electrophilic iodine source and can be used under basic conditions to prepare 3-iodoindazoles. chim.it
Yield Optimization: Optimization of the reaction involves controlling the stoichiometry of the reagents, reaction temperature, and time. The use of a base like KOH is crucial as it facilitates the deprotonation of the indazole N-H, increasing the nucleophilicity of the ring system and promoting the reaction with the electrophilic iodine source. The reaction mixture is often quenched with a reducing agent like aqueous sodium bisulfite (NaHSO₃) to remove excess iodine. mdpi.com
| Iodination Reagent | Base | Solvent | Typical Yields | Reference |
| Iodine (I₂) ** | KOH | DMF | Good to Excellent | chim.it |
| Iodine (I₂) | K₂CO₃ | NMP | Good | chim.it |
| Iodine (I₂) ** | Potassium tert-butoxide | THF | Excellent | chim.it |
| N-Iodosuccinimide (NIS) | KOH | Dichloromethane | Good | chim.it |
The synthesis of 6-Bromo-3-iodo-4-methoxy-1H-indazole necessitates a sequential halogenation strategy. The order of the halogenation steps is critical to ensure the correct regiochemistry. Two primary synthetic routes can be envisioned:
Route A: Bromination then Iodination:
Step 1: Start with 4-methoxy-1H-indazole.
Step 2: Perform a regioselective bromination using a reagent like NBS to introduce the bromine atom at the C6 position, yielding 6-bromo-4-methoxy-1H-indazole.
Step 3: Iodinate the resulting compound at the C3 position using I₂/KOH in DMF to afford the final product, this compound.
Route B: Iodination then Bromination:
Step 1: Start with 4-methoxy-1H-indazole.
Step 2: Iodinate at the C3 position to form 3-iodo-4-methoxy-1H-indazole.
Step 3: Perform a regioselective bromination at the C6 position. The presence of the iodo group at C3 might influence the electronics of the benzene ring, but the powerful directing effect of the C4-methoxy group would still be expected to favor C6 substitution.
Route A is often preferred as the C3 position's reactivity towards iodination is well-established and generally high, making the final step reliable. The synthesis of related compounds like 5- and 6-bromo-3-iodoindazoles has been reported, demonstrating the viability of sequential halogenation. chim.it Furthermore, metal-free methods for producing hetero-halogenated indazoles have been developed, sometimes utilizing a 'one-pot, two-step' approach involving sequential chlorination and bromination, which supports the principle of sequential halogen introduction. semanticscholar.orgnih.gov
Strategic Incorporation of the Methoxy Group at the C4 Position
The placement of the methoxy group at the C4 position is a critical step that can be achieved either by direct modification of a pre-formed indazole core or by utilizing a precursor that already contains the methoxy group.
One primary route to introduce the 4-methoxy group is through the O-methylation of a corresponding 4-hydroxy-1H-indazole intermediate. This transformation is a classic ether synthesis and can be accomplished using various methylating agents. Common reagents include dimethyl sulfate, methyl iodide, or diazomethane, typically in the presence of a base to deprotonate the hydroxyl group. The choice of base and solvent is crucial to optimize the reaction yield and prevent undesired side reactions, such as N-methylation.
Alternatively, a nucleophilic aromatic substitution (SNAr) pathway can be employed. This approach would involve a 4-halo-indazole (commonly a fluoro or chloro derivative) as the substrate and a methoxide source, such as sodium methoxide. The reaction is facilitated by the electron-withdrawing nature of the indazole ring system, which activates the C4 position towards nucleophilic attack. The efficiency of this reaction is highly dependent on the nature of the leaving group and the reaction conditions, including temperature and solvent. For instance, the reaction of a 4-fluoroindazole with sodium methoxide in a polar aprotic solvent like DMF or DMSO would be a viable strategy.
Table 1: Comparison of Methods for 4-Methoxy Group Incorporation
| Method | Reagent Examples | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| O-Methylation | Dimethyl sulfate, Methyl iodide | Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone, DMF) | Utilizes readily available 4-hydroxyindazoles. | Potential for competing N-methylation. |
| Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide | 4-Fluoro- or 4-Chloroindazole, Solvent (e.g., DMF, DMSO), Heat | High regioselectivity for the C4 position. | Requires synthesis of a 4-halo-indazole precursor. |
The synthesis of the target molecule often relies on the construction of key precursors that already contain the desired 4-methoxy-6-bromo substitution pattern. A common strategy for forming the indazole ring is the cyclization of a suitably substituted phenylhydrazine or the reaction of a substituted o-halobenzonitrile with hydrazine (B178648).
For instance, a plausible precursor is 6-bromo-4-methoxy-1H-indazole . The synthesis of this intermediate could start from a commercially available material like 2,4-dibromo-6-methoxyaniline. Diazotization followed by reduction would yield the corresponding hydrazine, which can then undergo intramolecular cyclization. Another approach involves the cyclization of substituted 2-halobenzonitriles with hydrazine, which is a general and efficient alternative to SNAr reactions of o-fluorobenzonitriles. For example, a substituted 2-fluoro-6-methoxybenzonitrile could be reacted with hydrazine to form the 4-methoxyindazole core.
Convergent and Linear Synthesis Pathways for this compound
The assembly of the final target molecule can be approached through either a linear or a convergent synthetic strategy.
A linear synthesis would involve the sequential modification of a starting material. A possible linear route is outlined below:
Start with a substituted benzene: For example, 3-bromo-5-methoxyaniline.
Introduce the second halogen: Bromination to yield 3,5-dibromo-4-methoxyaniline.
Form the indazole ring: Diazotization followed by reduction and cyclization. This would lead to 4,6-dibromo-1H-indazole.
Introduce the methoxy group: Nucleophilic substitution of the 4-bromo group with methoxide.
Iodination: Introduction of the iodine atom at the C3 position.
A convergent synthesis , in contrast, involves the independent synthesis of key fragments that are later combined. For this target molecule, a convergent approach might involve:
Fragment A Synthesis: Preparation of 6-bromo-4-methoxy-1H-indazole. This intermediate is commercially available or can be synthesized as described in section 2.3.2.
Fragment B Introduction: Direct iodination of Fragment A at the C3 position.
The final key step in the synthesis is the regioselective iodination of the 6-bromo-4-methoxy-1H-indazole intermediate at the C3 position. This is a well-established transformation for indazoles. The reaction is typically carried out using iodine (I2) in the presence of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.commdpi.comchim.it The base is crucial for deprotonating the N1-H of the indazole, which increases the electron density of the heterocyclic ring and facilitates electrophilic substitution at the C3 position. chim.it
Table 2: Iodination of Substituted Indazoles
| Substrate | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1H-Indazole | I2, KOH, DMF, 25 °C, 1h | 3-Iodo-1H-indazole | Good | mdpi.commdpi.com |
| 6-Bromoindazole | I2, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | Good | chim.it |
Optimization of this step would involve fine-tuning the stoichiometry of the reagents, reaction temperature, and time to maximize the yield of the desired 3-iodo product while minimizing the formation of potential side products.
In multi-step syntheses involving substituted indazoles, protection of the N1-H proton is often necessary to prevent unwanted side reactions and to direct the regioselectivity of subsequent transformations.
Common protecting groups for the indazole nitrogen include the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.govresearchgate.net
Boc Protection: The Boc group can be introduced by reacting the indazole with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like 4-dimethylaminopyridine (DMAP). The resulting 1-N-Boc-6-bromo-4-methoxy-1H-indazole is stable under various conditions. synquestlabs.com Deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid) or by heating.
SEM Protection: The SEM group is another effective protecting group. It can be introduced using SEM-Cl and a base like sodium hydride (NaH). researchgate.net A key advantage of the SEM group is its ability to direct lithiation to the C3 position, facilitating the introduction of various electrophiles. nih.govresearchgate.net The SEM group is typically removed using fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions. nih.gov
The choice of protecting group depends on the specific reaction sequence and the stability required for subsequent steps. For a simple iodination at C3, protection may not be strictly necessary if the conditions are optimized. However, for more complex manipulations, such as metal-catalyzed cross-coupling reactions, N1-protection is often essential.
Catalytic Approaches in the Synthesis of Substituted Indazoles
Modern synthetic organic chemistry heavily relies on catalytic methods to construct complex molecules efficiently and selectively. The synthesis of substituted indazoles has greatly benefited from the development of transition-metal-catalyzed reactions.
Palladium, copper, and rhodium catalysts are widely used for various transformations in indazole synthesis. nih.gov These include:
C-H Activation/Functionalization: Transition metal catalysts, particularly those based on rhodium and cobalt, can activate C-H bonds, allowing for the direct introduction of functional groups onto the indazole core or its precursors. This atom-economical approach avoids the need for pre-functionalized starting materials.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are invaluable for forming carbon-carbon and carbon-heteroatom bonds. For example, after iodination at the C3 position, a Suzuki coupling could be used to introduce an aryl or alkyl group.
Intramolecular Cyclization: Copper and palladium catalysts are often used to promote the intramolecular cyclization of substituted phenylhydrazines or related precursors to form the indazole ring.
These catalytic methods offer mild reaction conditions, high functional group tolerance, and the ability to construct complex indazole derivatives that would be difficult to access through classical methods.
Role of Transition Metal Catalysis in C-H Activation and Functionalization
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of functionalized indazole derivatives. mdpi.comnih.govnih.gov This strategy allows for the direct formation of C-C or C-N bonds, bypassing the need for pre-functionalized starting materials. nih.gov Catalysts based on rhodium, cobalt, palladium, and copper are frequently employed to mediate these transformations. mdpi.comnih.gov
In the context of synthesizing substituted indazoles, rhodium(III) catalysis is particularly notable for its ability to facilitate C-H bond addition and cyclization. nih.gov For instance, Rh(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes can produce highly substituted N-aryl-2H-indazoles. nih.gov The mechanism often involves the activation of a C-H bond to form a five-membered metallacycle intermediate, which then undergoes further reaction to build the indazole ring. mdpi.com Similarly, cobalt(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles through C-H bond functionalization/addition/cyclization cascades. nih.gov These methods demonstrate high functional group tolerance, which is essential for the synthesis of complex molecules like this compound. While direct C-H activation to introduce the halogen and methoxy groups onto a pre-formed indazole core is challenging, these catalytic systems are instrumental in constructing the core itself from appropriately substituted precursors.
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| [Cp*RhCl2]2 / AgSbF6 / Cu(OAc)2 | C-H Activation / C-N & N-N Bond Formation | Arylhydrazines and Olefins | Mild reaction conditions, uses O2 as oxidant. | mdpi.com |
| Cationic Co(III) Catalyst / AcOH | C-H Bond Addition / Cyclization | Azobenzenes and Aldehydes | Cost-effective, air-stable catalyst, operationally simple. | nih.gov |
| Pd(OAc)2 / P(tBu)3·HBF4 | Oxidative Benzannulation | Pyrazoles and Internal Alkynes | Constructs 1H-indazoles with various benzene ring substituents. | mdpi.com |
| Silver(I) | Intramolecular Oxidative C-H Amination | α-ketoester-derived hydrazones | Provides access to 3-substituted 1H-indazoles. | nih.gov |
Application of Acid/Base Catalysis in Regioselective Synthesis
Acid and base catalysis plays a critical role in directing the regioselectivity of substitution on the indazole ring. The precise placement of iodo and bromo groups is often achieved through electrophilic halogenation, where the conditions can be tuned to favor substitution at a specific position. For the synthesis of a 3-iodoindazole derivative, direct iodination of the indazole core is a common strategy. chim.it
The reaction of a 6-bromo-1H-indazole precursor with iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as dimethylformamide (DMF) can selectively install the iodine atom at the C3-position. chim.it This high regioselectivity is crucial for avoiding the formation of unwanted isomers. Similarly, bases like sodium hydride (NaH) are used to deprotonate the indazole nitrogen, facilitating N-alkylation. The choice of base and solvent can significantly influence the ratio of N-1 to N-2 alkylation, a key consideration in many synthetic routes. beilstein-journals.org For instance, the combination of NaH in tetrahydrofuran (B95107) (THF) has shown high selectivity for producing N-1 alkylated indazoles. beilstein-journals.org While this applies to N-alkylation, the underlying principle of using specific base/solvent systems to control reaction outcomes is fundamental to the regioselective synthesis of compounds like this compound.
| Catalyst/Reagent | Solvent | Reaction | Position of Functionalization | Reference |
|---|---|---|---|---|
| I2 / KOH | DMF or Dioxane | Iodination | C3 | chim.it |
| N-Iodosuccinimide (NIS) / KOH | Dichloromethane | Iodination | C3 | chim.it |
| NaH | THF | N-Alkylation | Primarily N1 | beilstein-journals.org |
| Trifluoromethanesulfonic acid | Not specified | N-Alkylation | N2 | organic-chemistry.org |
Green Chemistry Principles Applied to Halogenated Indazole Synthesis
The synthesis of pharmaceuticals and fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sciepub.comnih.gov These principles are being applied to the synthesis of halogenated indazoles to create more sustainable and environmentally friendly processes. mdpi.com
One key area of focus is the replacement of hazardous organic solvents with greener alternatives. mdpi.com For example, an unprecedented metal-free regioselective halogenation of 2H-indazoles has been developed that can be carried out in water, a benign solvent. nih.govresearchgate.net This approach not only avoids volatile organic compounds but also simplifies the reaction setup. nih.gov Another strategy involves the use of visible light to mediate reactions, reducing the need for high temperatures and harsh reagents. acs.org Visible-light-mediated heterodifunctionalization of alkynylazobenzenes, for instance, provides access to 2H-indazole skeletons with perfect atom economy under mild conditions. acs.org Furthermore, the use of recyclable catalysts and solvent-free reaction conditions, such as grinding techniques, are also considered green synthetic methods. encyclopedia.pub These approaches align with principles such as waste prevention, catalysis, and designing for energy efficiency, making the synthesis of complex halogenated indazoles more sustainable. sciepub.comnih.gov
| Green Chemistry Principle | Application in Indazole Synthesis | Example | Reference |
|---|---|---|---|
| Safer Solvents | Using water or bio-based solvents instead of hazardous organic solvents. | Metal-free fluorination of 2H-indazoles in water. | organic-chemistry.org |
| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones to reduce waste. | Copper(I) oxide nanoparticles (Cu2O-NP) catalyzed synthesis in PEG 300. | organic-chemistry.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, or using alternative energy sources. | Visible light-mediated synthesis of 2H-indazoles. | acs.org |
| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials into the final product. | [3+2] dipolar cycloaddition of arynes and sydnones under mild conditions. | organic-chemistry.org |
| Less Hazardous Chemical Synthesis | Using metal-free reaction conditions to avoid toxic metal waste. | Metal-free regioselective mono- and poly-halogenation of 2H-indazoles. | nih.govresearchgate.net |
Structural Characterization and Spectroscopic Elucidation of 6 Bromo 3 Iodo 4 Methoxy 1h Indazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For 6-Bromo-3-iodo-4-methoxy-1H-indazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing halogen substituents. The proton on the nitrogen atom (N-H) of the indazole ring would likely appear as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. The carbon atoms attached to the electronegative bromine, iodine, and oxygen atoms would be observed at characteristic chemical shifts. The positions of the signals would confirm the substitution pattern on the indazole ring.
Expected ¹H NMR Chemical Shifts (δ) in ppm:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H-5 | ~7.0-7.3 | d |
| H-7 | ~7.5-7.8 | d |
| OCH₃ | ~3.8-4.1 | s |
| N-H | ~10.0-12.0 | br s |
Expected ¹³C NMR Chemical Shifts (δ) in ppm:
| Carbon | Expected Chemical Shift (ppm) |
| C-3 | ~80-90 |
| C-4 | ~150-160 |
| C-5 | ~110-120 |
| C-6 | ~115-125 |
| C-7 | ~125-135 |
| C-7a | ~140-150 |
| C-3a | ~145-155 |
| OCH₃ | ~55-60 |
Note: The chemical shift values are estimates based on general principles and data for related compounds and may vary depending on the solvent and other experimental conditions.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak between the H-5 and H-7 signals would not be expected, confirming their isolated nature on the benzene (B151609) ring portion of the indazole.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for C-5 and C-7 based on the chemical shifts of their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY experiment could show a correlation between the methoxy protons and the H-5 proton, further solidifying the regiochemical assignment.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is a vital tool for determining the elemental composition of a molecule with high accuracy.
For this compound (C₈H₆BrIN₂O), the calculated monoisotopic mass is 351.8708 g/mol . HRMS analysis would be expected to provide an experimental mass measurement that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula. epa.gov
Furthermore, the presence of bromine and iodine atoms, which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ¹²⁷I is monoisotopic), would result in a unique isotopic pattern in the mass spectrum. This pattern serves as a definitive indicator of the presence of these halogens in the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational frequencies.
The IR spectrum of this compound would be expected to show characteristic absorption bands. For related 6-bromo-1H-indazole derivatives, a C-Br stretching vibration is typically observed in the range of 675 cm⁻¹. researchgate.net The C=N stretching vibration of the indazole ring is expected around 1048 cm⁻¹. researchgate.net Other expected absorptions include C-H stretching of the aromatic and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy ether linkage. The N-H stretching vibration of the indazole ring would likely appear as a broad band in the region of 3100-3500 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3100-3500 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=C Stretch (aromatic) | 1450-1600 |
| C=N Stretch (indazole) | ~1050 |
| C-O Stretch (ether) | 1000-1300 |
| C-Br Stretch | ~675 |
Identification of Key Functional Groups and Molecular Vibrations
The structural characterization of this compound would begin with the identification of its key functional groups and their corresponding molecular vibrations, typically through infrared (IR) spectroscopy. The primary functional groups present in the molecule are the indazole ring system, a bromo substituent, an iodo substituent, and a methoxy group.
The IR spectrum is expected to exhibit characteristic absorption bands that confirm the presence of these groups. The N-H stretching vibration of the indazole ring typically appears as a broad band in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group would be observed around 3000-2850 cm⁻¹. The C=C and C=N stretching vibrations within the indazole ring system would produce a series of bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group is anticipated to show a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Br and C-I stretching vibrations are expected in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
A detailed analysis of the IR spectrum of related 6-bromo-1H-indazole derivatives has shown characteristic peaks for the aromatic C=C bending at approximately 1510 cm⁻¹ and the C-Br stretching at 675 cm⁻¹. researchgate.net For other indazole derivatives, N-H stretching is observed around 3306 cm⁻¹ and C=O stretching (in carboxamide derivatives) at 1664 cm⁻¹. nih.gov While these values are from analogous compounds, they provide a reliable reference for the expected vibrational frequencies in this compound.
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Indazole) | 3100-3000 | Stretching |
| C-H (Aromatic/Methoxy) | 3000-2850 | Stretching |
| C=C, C=N (Indazole Ring) | 1600-1450 | Stretching |
| C-O (Methoxy) | ~1250 (asymmetric), ~1050 (symmetric) | Stretching |
| C-Br | Below 700 | Stretching |
X-ray Crystallography for Solid-State Molecular Structure Determination
An X-ray crystal structure would reveal the planarity of the indazole ring system and the spatial orientation of the bromo, iodo, and methoxy substituents. The positions of the heavy bromine and iodine atoms would be determined with high precision. The conformation of the methoxy group relative to the aromatic ring would also be elucidated, indicating whether it lies in the plane of the ring or is twisted.
Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonding involving the indazole N-H group and potential halogen bonding involving the bromine and iodine atoms. These interactions play a crucial role in the stability of the crystal lattice. Studies on related indazole derivatives have shown the formation of dimers through intermolecular hydrogen bonds. nih.govacs.org
While a specific crystal structure for this compound is not publicly available, data from related structures, such as 3-iodo-2-(4-methoxyphenyl)-1-methyl-sulfonyl-2,3-dihydroquinolin-4(1H)-one, provide insights into the bond lengths and angles involving iodine and methoxy-substituted aromatic rings. researchgate.net
Table 2: Expected X-ray Crystallography Parameters for this compound
| Parameter | Expected Value/Observation |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| Bond Lengths (Å) | C-C (aromatic): ~1.39, C-N: ~1.35, C-Br: ~1.90, C-I: ~2.10, C-O: ~1.36 |
| Bond Angles (°) | Angles within the fused rings close to 120° and 108° |
| Conformation | Planar indazole ring, orientation of the methoxy group |
Computational Chemistry and Molecular Modeling
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting and understanding the properties of this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, often using a functional like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and calculate various electronic properties. nih.govnih.govacs.org
These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Furthermore, DFT can be used to calculate properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Indazoles can exist in two principal tautomeric forms: the 1H-indazole and the 2H-indazole. mdpi.com Computational studies on various indazole derivatives have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. mdpi.com For this compound, DFT calculations can be performed to determine the relative energies of the 1H and 2H tautomers. This analysis would likely confirm the greater stability of the 1H form, which is the tautomer specified in the compound's name. The energy difference between the tautomers provides insight into the equilibrium population of each form under different conditions.
The presence of the methoxy group introduces a degree of conformational flexibility to the molecule. The orientation of the methyl group relative to the indazole ring can be explored through conformational analysis. By systematically rotating the C-O bond and calculating the energy at each step, a potential energy surface can be mapped. This allows for the identification of the lowest energy conformer(s) and the energy barriers to rotation. Such an analysis would reveal the preferred spatial arrangement of the methoxy group, which can be influenced by steric and electronic effects of the adjacent substituents.
Strategic Importance of 6 Bromo 3 Iodo 4 Methoxy 1h Indazole As a Chemical Building Block
Precursor in the Synthesis of Diverse Polyfunctionalized Indazole Derivatives
The indazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities. nih.govpnrjournal.com The value of 6-bromo-3-iodo-4-methoxy-1H-indazole lies in its capacity to act as a starting point for a multitude of more complex, polyfunctionalized indazole derivatives. The presence of two different halogen atoms at distinct positions is key to its synthetic utility.
Enabling Scaffold Diversity through Sequential and Orthogonal Functionalization
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and susceptible to oxidative addition to a palladium(0) complex than the C-Br bond. This reactivity difference allows for selective, stepwise functionalization of the dihalogenated indazole core.
Chemists can exploit this property to perform sequential cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, in a controlled manner. For instance, a reaction can be performed under mild conditions to selectively replace the iodine at the C-3 position, leaving the bromine at the C-6 position intact for a subsequent, different coupling reaction under more forcing conditions. researchgate.netthieme-connect.de This orthogonal control enables the introduction of two distinct molecular fragments at specific sites on the indazole ring, providing a powerful strategy for generating extensive molecular diversity from a single precursor. researchgate.net
Table of Orthogonal Reactions on Dihaloindazoles
| Reaction Type | Position of Initial Reaction | Conditions | Result | Citation |
| Suzuki-Miyaura Coupling | C-3 (Iodine) | Mild conditions, Pd catalyst | Selective replacement of iodine | researchgate.net |
| Sonogashira Coupling | C-3 (Iodine) | Ambient temperature, Pd catalyst | Selective C-C bond formation at C-3 | thieme-connect.de |
| Suzuki-Miyaura Coupling | C-6 (Bromine) | Harsher conditions, additional ligand | Subsequent replacement of bromine | thieme-connect.de |
This stepwise approach is fundamental to creating libraries of compounds with varied substituents at the C-3 and C-6 positions, which is crucial for exploring structure-activity relationships.
Synthesis of Complex Heterocyclic Systems Featuring the Indazole Core
The reactive halogen sites on this compound serve as anchor points for constructing more elaborate, multi-cyclic heterocyclic systems. The functional groups introduced via cross-coupling can possess additional reactive sites, enabling subsequent intramolecular cyclization reactions to form fused or bridged ring systems.
Furthermore, the indazole scaffold itself can be a component in cycloaddition reactions. For example, after functionalizing the C-3 or C-6 position, the remaining scaffold can participate in reactions like 1,3-dipolar cycloadditions to build additional heterocyclic rings, such as triazoles, onto the core structure. researchgate.net This methodology, often termed "click chemistry," is valued for its high efficiency and selectivity. The synthesis of tricyclic systems like triazoles, imidazoles, and pyrazines fused to an indazole fragment has been demonstrated, showcasing the potential to build polycyclic architectures from appropriately substituted indazoles. researchgate.net
Role in Chemical Library Design for Target-Oriented Synthesis Initiatives
In drug discovery and chemical biology, the generation of chemical libraries containing diverse yet related molecules is essential for identifying new bioactive agents. nih.govnih.gov this compound is an ideal starting material for such initiatives due to its capacity for controlled, divergent synthesis.
Contribution to the Generation of Molecular Scaffolds for Chemical Probe Development
Chemical probes are small molecules used to study biological processes and validate drug targets. The development of such probes often begins with fragment-based screening, where small, simple molecules (fragments) are tested for binding to a biological target. nih.gov Indazole-containing fragments have been successfully identified as starting points in such screens. nih.gov
The utility of this compound in this context is its role as a sophisticated scaffold. Through the sequential functionalization described previously (5.1.1), chemists can rapidly generate a library of derivatives from this single starting material. Each derivative maintains the core indazole structure but presents different chemical functionalities in three-dimensional space, increasing the probability of finding a molecule that binds effectively to a target protein. nih.govresearchgate.net This approach accelerates the "fragment-to-lead" process, where an initial, weakly binding fragment is optimized into a potent and selective chemical probe or drug lead. nih.gov
Utility in Structure-Property Relationship Studies within Compound Series (from a chemical perspective)
Understanding the relationship between a molecule's structure and its chemical or biological properties (Structure-Activity Relationship, or SAR) is a fundamental goal in medicinal chemistry. nih.govnih.govelsevierpure.com The ability to systematically modify a core scaffold is key to elucidating these relationships. nih.gov
Applications in Agrochemical and Advanced Material Synthesis (Chemical Perspective)
While the primary focus for many indazole derivatives is in pharmaceuticals, the versatile chemistry of the indazole scaffold also lends itself to applications in agrochemistry and materials science. researchgate.net
From a chemical perspective, the indazole ring is a robust heterocyclic system found in various agrochemicals. researchgate.net The development of new pesticides and herbicides relies on the synthesis and screening of large libraries of diverse chemical structures. The same synthetic advantages that make this compound useful for pharmaceutical libraries apply to the search for new agrochemically active compounds. The ability to introduce a wide range of functional groups allows for the exploration of new chemical space in the quest for more effective and selective crop protection agents.
In materials science, functionalized heterocycles are incorporated into polymers and advanced materials to impart specific properties. The two reactive halogen sites on this compound offer the potential for this molecule to be used as a cross-linking agent or as a monomer in polymerization reactions. For example, di-functional molecules can be used to create rigid, well-defined structures in materials science. The defined stereochemistry and rigid nature of the bicyclic indazole core could be exploited to create materials with unique structural or electronic properties. bldpharm.com
Development of Novel Synthetic Intermediates for Agrochemical Development
The indazole scaffold is a recognized toxophore in the agrochemical industry, with various derivatives exhibiting fungicidal, insecticidal, and herbicidal activities. The development of new and effective agrochemicals is a continuous necessity due to the emergence of resistance in pests and pathogens to existing treatments. Substituted indazoles represent a promising class of compounds for the discovery of new agrochemical agents with novel modes of action.
While direct research on the agrochemical applications of this compound is not extensively documented in publicly available literature, its structural motifs suggest significant potential. The bromo and iodo substituents on the indazole ring serve as versatile synthetic handles for introducing a wide array of functional groups through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the systematic modification of the molecule to optimize its biological activity against specific agricultural pests.
For instance, the synthesis of various N-aryl-1H-indazoles and their evaluation for biological activities have been reported. nih.gov The ability to functionalize the N-1 position of the indazole ring, in combination with modifications at the 3- and 6-positions, allows for the creation of a large library of candidate compounds for screening. Research on other indazole derivatives has demonstrated their potential as potent fungicides and insecticides. A European patent describes indazole compounds with a general formula that encompasses structures similar to this compound for use as fungicides, insecticides, and miticides.
The fungicidal activity of various heterocyclic compounds, including indazole derivatives, has been a subject of extensive research. Studies have shown that certain substituted indazoles exhibit significant inhibitory activity against various plant pathogenic fungi. nih.govnih.govresearchgate.net The mechanism of action often involves the inhibition of essential fungal enzymes. The unique electronic environment created by the bromo, iodo, and methoxy (B1213986) groups in this compound could lead to enhanced binding affinity to target enzymes in pests, potentially resulting in high efficacy.
Table 1: Potential Agrochemical Applications of Substituted Indazoles
| Application | Mode of Action (Hypothesized) | Relevant Research on Indazole Derivatives |
|---|---|---|
| Fungicide | Inhibition of fungal enzymes, disruption of cell membrane integrity. | Indazole derivatives have shown activity against various phytopathogenic fungi. nih.govnih.govresearchgate.net |
| Insecticide | Neurotoxic effects, disruption of insect growth and development. | Certain indazole compounds are patented for their insecticidal and miticidal properties. |
| Herbicide | Inhibition of plant-specific enzymes, disruption of essential metabolic pathways. | The diverse biological activities of indazoles suggest potential for herbicidal action. |
Integration into Polymeric Materials or Functional Organic Frameworks
The application of heterocyclic compounds is not limited to the life sciences; they are also increasingly being explored as building blocks for advanced materials. The rigid and planar structure of the indazole ring system, combined with its capacity for functionalization, makes this compound an interesting candidate for integration into polymeric materials and functional organic frameworks.
Functional organic frameworks, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of porous crystalline materials with a wide range of potential applications, including gas storage, separation, catalysis, and sensing. The properties of these frameworks are highly dependent on the geometry and functionality of their organic linkers.
Indazole derivatives, particularly those bearing carboxylic acid or other coordinating groups, have been successfully employed as ligands in the synthesis of MOFs. researchgate.netacs.orgmdpi.com The nitrogen atoms of the pyrazole (B372694) ring in the indazole structure can coordinate to metal ions, while other functional groups can act as bridging ligands to form extended network structures. The bromo and iodo groups on this compound can be synthetically converted into coordinating groups, such as carboxylates or nitriles, which are suitable for MOF construction.
The presence of the methoxy group can also influence the properties of the resulting framework by modifying the electronic nature of the ligand and potentially participating in intermolecular interactions that stabilize the framework structure. Furthermore, the bromo and iodo substituents could serve as sites for post-synthetic modification of the framework, allowing for the introduction of additional functionalities.
While the direct polymerization of this compound into a traditional polymer has not been reported, its di-halo substitution pattern opens up possibilities for polycondensation reactions. For example, through cross-coupling reactions, it could be polymerized with other difunctional monomers to create novel conjugated polymers with interesting photophysical or electronic properties. The indazole moiety, when incorporated into a polymer backbone, could impart specific properties such as thermal stability, charge transport capabilities, or the ability to coordinate metal ions.
Table 2: Potential of this compound in Materials Science
| Material Type | Potential Role of the Compound | Key Structural Features |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | As a modifiable organic linker. | The indazole core can be functionalized with coordinating groups. The bromo and iodo groups allow for post-synthetic modification. |
| Covalent Organic Frameworks (COFs) | As a monomer in polycondensation reactions. | The di-halo substitution allows for the formation of extended covalent networks. |
| Conjugated Polymers | As a monomer in polymerization reactions (e.g., Suzuki polycondensation). | The aromatic and heterocyclic nature of the indazole ring can contribute to the electronic properties of the polymer. |
Patent Landscape and Future Research Directions for Substituted Indazoles
Review of Patent Literature for Synthetic Routes and Novel Indazole Structures
The patent landscape for substituted indazoles is vast, with a significant focus on their use as intermediates in the synthesis of kinase inhibitors for therapeutic use. nih.gov
Patented synthetic routes for indazole derivatives are heavily geared towards industrial-scale production, emphasizing efficiency, cost-effectiveness, and high yields. A prevalent strategy involves the cyclization of substituted o-toluidines. google.com For instance, a patented process for preparing substituted indazoles involves the direct nitrosation of the corresponding 2-methylacetanilide in the presence of a dehydrating agent. google.com This method is attractive for industrial applications due to its one-step nature and the avoidance of harsh reagents. google.com
Another key area in patent literature is the functionalization of the pre-formed indazole core. For example, a Chinese patent describes a three-step synthesis of a related compound, 6-bromo-3-methoxy-1-phenyl-1H-indazole, starting from 6-bromoindazole. google.com This process involves nitration, methoxylation, and subsequent phenylation, highlighting a modular approach to building complexity on the indazole scaffold. google.com The iodination of indazoles, a critical step for introducing a handle for cross-coupling reactions, is also well-documented. A method for synthesizing 6-iodo-1H-indazole, a key intermediate for the drug Axitinib, involves the replacement of a bromine atom using an iodinating agent and a catalyst. patsnap.com These patented methods are crucial for the reliable and scalable production of complex indazole intermediates like 6-bromo-3-iodo-4-methoxy-1H-indazole.
The compound this compound is a valuable intermediate cited in patents for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The bromo and iodo groups at positions 6 and 3, respectively, serve as versatile synthetic handles for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships.
Patents often claim a broad class of compounds, with specific examples demonstrating the utility of this intermediate. These novel chemical entities are frequently investigated for their potential in treating diseases like cancer and inflammatory disorders. nih.gov For instance, a patent review highlights the importance of the indazole scaffold in developing compounds with anticancer and anti-inflammatory properties. nih.gov
Table 3: Representative Patents Citing Substituted Indazoles for Therapeutic Applications
| Patent/Publication | Focus | Therapeutic Area | Relevance to this compound |
| WO2017186693A1 | 2-Substituted indazoles as IRAK4 inhibitors. google.com | Inflammation, Autoimmune Diseases. google.com | Describes general methods for N2-substituted indazoles, a potential derivatization pathway. google.com |
| EP1679308B1 | Novel indazole derivatives. google.com | Not specified. | Claims various substituted indazoles, indicating the broad interest in this scaffold. google.com |
| WO2011015502A1 | Process for preparing 1-benzyl-3-hydroxymethyl-1H-indazole derivatives. google.com | Autoimmune Diseases, High Triglycerides. google.com | Details the synthesis of 3-functionalized indazoles. google.com |
Emerging Synthetic Methodologies and Green Chemistry for Indazole Scaffolds
In recent years, there has been a significant push towards developing more sustainable and efficient methods for synthesizing indazole derivatives, aligning with the principles of green chemistry. ingentaconnect.com
The regioselective functionalization of the indazole ring is critical for accessing specific isomers with desired biological activities. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in achieving high regioselectivity. nih.govacs.org For instance, rhodium(III)-catalyzed C-H bond functionalization allows for the direct and efficient synthesis of substituted N-aryl-2H-indazoles. acs.org
Recent advancements include the development of novel catalytic systems that enable C-H functionalization at various positions of the indazole core. mdpi.comresearchgate.net For example, palladium-catalyzed direct arylation of 2H-indazoles has been achieved with high yields using low catalyst loadings and an inexpensive base. researchgate.net Furthermore, triflic acid has been shown to be an effective catalyst for the highly regioselective N2-alkylation of indazoles with diazo compounds, offering a metal-free alternative. rsc.org These novel catalytic systems are paving the way for more precise and sustainable synthesis of complex indazole derivatives.
Unexplored Reactivity and Derivatization Pathways of this compound
While the bromo and iodo substituents of this compound are primarily utilized for cross-coupling reactions, several other reactive sites on the molecule offer potential for novel derivatizations.
The methoxy (B1213986) group at the 4-position is a key modulator of the electronic properties of the ring system but can also be a site for chemical modification. Demethylation to the corresponding 4-hydroxy-1H-indazole would provide a new handle for introducing a variety of functional groups through etherification or esterification, thus expanding the accessible chemical space.
The N-H of the indazole ring is another site for derivatization. While N-alkylation is a common strategy, controlling the regioselectivity between the N1 and N2 positions can be challenging. acs.org Developing selective N1 or N2 functionalization methods for this specific scaffold could lead to new classes of compounds with distinct biological profiles. For example, a method for the direct and selective alkylation of indazole-3-carboxylic acid has been developed for the synthesis of synthetic cannabinoids, demonstrating the potential for regioselective N-alkylation. diva-portal.org
Furthermore, the bromo and iodo groups themselves possess reactivity beyond cross-coupling reactions. For instance, they could potentially participate in metal-halogen exchange reactions followed by quenching with various electrophiles to introduce a wide range of substituents. The synthesis of 6-bromo-1H-indazole bearing 1,2,3-triazole analogues demonstrates the utility of the bromo-indazole scaffold in click chemistry via propargylation and subsequent cycloaddition. researchgate.net
Table 4: Potential Derivatization Sites and Unexplored Reactions
| Position | Current Primary Use | Potential Unexplored Reactions | Resulting Functional Groups |
| 3-Iodo | Cross-coupling | Metal-halogen exchange, Nucleophilic substitution | Alkyl, Aryl, Amine, Thiol |
| 4-Methoxy | Electron-donating group | Demethylation | Hydroxyl |
| 6-Bromo | Cross-coupling | Lithiation, Grignard formation | Carboxyl, Boryl, Silyl |
| 1-NH | Site of substitution | Regioselective alkylation/arylation/acylation | Diverse N1-substituents |
Investigation of Cascade Reactions and Domino Processes
Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the synthesis of complex molecules from simple starting materials in a single operation without isolating intermediates. wikipedia.org This approach increases efficiency, reduces waste, and minimizes time and labor, making it highly attractive for the synthesis of indazole derivatives. wikipedia.orgnih.gov
Recent research has focused on developing novel cascade reactions for indazole synthesis. One-pot sequential multicomponent reactions (MCRs) are being explored to produce 2H-indazole analogues, which can enhance economic advantages and reduce waste. nih.gov For instance, a one-pot method has been developed for the synthesis of stereoselective substituted 2H-indazole analogues. nih.gov Another innovative approach involves a Pd-catalyzed reaction between 2-bromobenzyl bromides and arylhydrazines, which proceeds through a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation to deliver 2-substituted-2H-indazoles in a single step. researchgate.net
Copper-catalyzed cascade reactions have also proven effective. A Cu-catalyzed coupling of 2-halobenzonitriles with hydrazine (B178648) derivatives provides substituted 3-aminoindazoles through a cascade coupling-condensation process. organic-chemistry.org Furthermore, rhodium catalysts have been employed in cascade reactions involving C-H activation. A [Cp*RhCl₂]₂-catalyzed formal [5+1] cyclization of 3-vinylindoles with diazo compounds has been developed, proceeding through a sequence of C–H insertion, Claisen condensation, and aromatization to form functionalized carbazoles. acs.org Similarly, Rh(III)-catalyzed double C-H activation of aldehyde phenylhydrazones provides a direct route to functionalized 1H-indazoles. researchgate.net
These domino processes often lead to the formation of multiple bonds and a significant increase in molecular complexity in a single synthetic operation, representing a key area of future development in indazole chemistry. wikipedia.orgresearchgate.net
Functionalization at Currently Unreactive Positions
Direct C-H functionalization has emerged as a highly effective strategy for modifying the indazole core at positions that were traditionally considered unreactive. researchgate.netrsc.orgbits-pilani.ac.in This approach avoids the need for pre-functionalized starting materials, making synthetic routes more atom- and step-economical. Late-stage functionalization of the 2H-indazole motif via C-H activation is particularly valuable for increasing molecular diversity. rsc.org
Research has demonstrated successful C-H functionalization at various positions of the indazole ring:
C3-Position: The C3-position of 2H-indazoles can be functionalized through transition metal-catalyzed C-H activation or radical pathways. rsc.org Palladium catalysis, in particular, has been used for the C3-functionalization of 1H-indazole via Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole. mdpi.com A metal-free protocol has also been developed for the C-3 functionalization of 2H-indazoles using carboxylic acid and DMSO. researchgate.net
C7-Position: A metal-free method has been developed for the difunctionalization of unreactive C-H bonds in the benzene (B151609) core of 2H-indazoles, allowing for C-7 iodination with high regioselectivity. researchgate.net
Ortho C2′-Position: Transition metal catalysis can achieve ortho C2′–H functionalization of 2-aryl-2H-indazoles. rsc.org
These methods provide access to novel indazole derivatives that would be difficult to synthesize using traditional methods. bits-pilani.ac.in The development of new catalytic systems that can selectively activate specific C-H bonds on the indazole nucleus, including on complex derivatives like this compound, remains a significant goal for future research.
Advancements in Chemo- and Regioselective Functionalization for Complex Indazoles
As the complexity of target indazole-based molecules increases, the need for precise control over chemical and regioselectivity becomes paramount. chim.it Direct alkylation of the 1H-indazole core often yields a mixture of N1- and N2-substituted products, necessitating the development of selective functionalization protocols. nih.govbeilstein-journals.org
Recent advancements have focused on understanding and controlling the factors that govern regioselectivity in N-alkylation, such as steric and electronic effects of substituents on the indazole ring. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has shown high N-1 regioselectivity for indazoles with specific C-3 substituents. nih.gov Conversely, C-7 substituted indazoles can exhibit excellent N-2 regioselectivity under similar conditions. nih.gov Density functional theory (DFT) calculations have been employed to understand the mechanisms behind this selectivity, suggesting that chelation and other non-covalent interactions can drive the formation of a specific regioisomer. beilstein-journals.orgnih.gov
Halogenation at the C3-position, particularly iodination and bromination, is a key strategy for introducing a functional handle for further modifications via metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Negishi couplings. mdpi.comchim.it This allows for the introduction of various aryl and heteroaryl groups at a specific position. chim.it For complex indazoles, achieving such selective functionalization is crucial for building intricate molecular architectures required for targeted biological activity.
Computational Design and Prediction in the Synthesis of Indazole Derivatives
Computational methods are increasingly integral to the design and synthesis of novel indazole derivatives, accelerating the discovery of new therapeutic agents. rsc.org
Leveraging Machine Learning and AI for Retrosynthesis and Reaction Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by providing tools for retrosynthesis and reaction prediction. arxiv.orgmit.edunih.gov Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a complex task that traditionally relies on expert chemical intuition. chemrxiv.org
Generate hypothetical synthetic routes, allowing chemists to prioritize compounds based on synthetic feasibility. nih.gov
Cluster similar reaction suggestions to help chemists explore distinct synthetic strategies more efficiently. nih.gov
Function as sequence-to-sequence models, translating a product molecule into its potential reactants. chemrxiv.orgnih.gov
These tools are built by training neural networks on vast databases of known chemical reactions. mit.edu For heterocycles like indazoles, these AI models can predict strategic bond disconnections and suggest appropriate reagents and reaction conditions, thereby mitigating the bottleneck of manual synthesis assessment. arxiv.orgnih.gov
In Silico Screening for Novel Synthetic Targets and Building Blocks
In silico (computational) screening has become a cost-effective and powerful alternative to traditional high-throughput screening (HTS) for discovering new drug candidates. nih.gov This approach uses computational models to screen large virtual libraries of compounds against a biological target.
For indazole derivatives, in silico methods have been successfully used to:
Identify novel inhibitors for specific biological targets, such as the Unc-51-Like Kinase 1 (ULK1), by docking virtual libraries of indazole-containing compounds into the protein's crystal structure. nih.govnih.gov
Guide the optimization of hit compounds by predicting how structural modifications will affect binding affinity and activity. nih.gov
Design and discover novel inhibitors for targets like Janus kinases (JAKs) and epidermal growth factor receptor (EGFR) through structure-based computational methods. arxiv.orgnih.gov
The process typically involves creating a virtual library of indazole derivatives and then using docking algorithms to predict their binding modes and affinities to a protein target. nih.gov The top-scoring compounds can then be synthesized and tested experimentally, significantly streamlining the drug discovery process. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for 6-Bromo-3-iodo-4-methoxy-1H-indazole?
- Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. Key steps include:
- Bromination/Iodination : Electrophilic substitution on the indazole core using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled conditions .
- Methoxy Introduction : Methoxylation via nucleophilic substitution (e.g., using NaOMe or Cu-mediated coupling) .
- Multi-Step Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for regioselective functionalization, with THF or DMF as solvents and Cs₂CO₃ as a base .
Q. How is this compound characterized in academic research?
- Methodological Answer : Characterization relies on:
- Spectroscopy : ¹H/¹³C NMR for substituent position verification; MS for molecular weight confirmation .
- X-Ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for verifying halogen bonding patterns and torsion angles .
- Elemental Analysis : Halogen content (Br, I) is quantified via ICP-MS or combustion analysis .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves and goggles are mandatory due to potential skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste Disposal : Halogenated waste must be segregated and treated as hazardous .
Advanced Research Questions
Q. How can substitution reactions involving bromine and iodine be optimized for higher yields?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions .
- Catalysis : CuI or Pd(PPh₃)₄ improves iodine retention in cross-couplings .
- Temperature Control : Lower temperatures (0–25°C) minimize undesired dehalogenation .
Q. How should researchers address contradictions in reported reaction yields for this compound?
- Methodological Answer :
- Parameter Screening : Systematically vary catalysts, solvents, and reaction times to identify critical variables .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., deiodinated byproducts) that reduce yields .
- Reproducibility Checks : Cross-validate protocols with independent labs to rule out equipment biases .
Q. What makes this compound a valuable intermediate in medicinal chemistry?
- Methodological Answer :
- Bioisosteric Potential : The iodine atom serves as a heavy halogen for X-ray crystallography in protein-ligand studies, while bromine aids in radioimaging probes .
- Enzyme Inhibition : Indazole derivatives are scaffolds for kinase inhibitors (e.g., targeting EGFR or VEGFR); the methoxy group enhances solubility for in vivo assays .
Q. What retrosynthetic strategies are effective for derivatives of this compound?
- Methodological Answer :
- AI-Driven Planning : Tools like Reaxys or Pistachio predict feasible routes using known indazole reactions (e.g., cyclization or halogenation) .
- Functional Group Prioritization : Retain iodine for late-stage diversification (e.g., cross-coupling) due to its higher reactivity compared to bromine .
Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
